molecular formula C7H10F3N3 B15048144 1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine

Cat. No.: B15048144
M. Wt: 193.17 g/mol
InChI Key: ZCAQGYSJESYHBT-UHFFFAOYSA-N
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Description

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine is a chemical compound with the molecular formula C7H10F3N3 It is characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethanamine

InChI

InChI=1S/C7H10F3N3/c1-5(11)6-2-3-13(12-6)4-7(8,9)10/h2-3,5H,4,11H2,1H3

InChI Key

ZCAQGYSJESYHBT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)CC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative. One common method involves the use of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine as a starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, and other bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring.

Scientific Research Applications

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A related compound with similar trifluoroethyl functionality but lacking the pyrazole ring.

    1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethanone: Another compound with a similar structure but different functional groups.

Uniqueness

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine is unique due to the combination of the trifluoroethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Biological Activity

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine is a pyrazole derivative notable for its unique trifluoroethyl substituent. This compound is part of a larger class of pyrazole derivatives that have garnered attention for their diverse biological activities, including potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H8F3N3
  • Molecular Weight : 207.15 g/mol

The trifluoroethyl group enhances the lipophilicity and biological interactions of the compound, potentially influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoroethyl moiety may facilitate binding to specific receptors or enzymes, modulating their activity. Research has indicated that pyrazole derivatives can act as inhibitors of key enzymes involved in inflammation and cancer pathways.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit BRAF(V600E) mutations, which are prevalent in certain cancers such as melanoma. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antitumor efficacy .

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Compounds in this class can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. For example, a related study found that specific pyrazole derivatives significantly reduced lipopolysaccharide (LPS)-induced inflammation in vitro .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored against various pathogens. Some studies indicate that these compounds possess moderate to excellent activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Antitumor Study : A series of pyrazole amide derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications led to improved potency against BRAF(V600E) mutant cells .
  • Anti-inflammatory Research : Another study focused on a novel pyrazole compound's ability to reduce nitric oxide production in macrophages stimulated with LPS, showcasing its potential as an anti-inflammatory agent .
  • Antimicrobial Evaluation : In vitro assays demonstrated that selected pyrazole derivatives exhibited significant antifungal activity against several phytopathogenic fungi, outperforming traditional antifungal agents .

Data Table: Summary of Biological Activities

Activity TypeCompoundMechanism/TargetReference
AntitumorPyrazole Derivative AInhibition of BRAF(V600E)
Anti-inflammatoryPyrazole Derivative BInhibition of TNF-α production
AntimicrobialPyrazole Derivative CDisruption of cell membrane

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